n-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide
CAS No.:
Cat. No.: VC12024901
Molecular Formula: C11H11BrN2O3S
Molecular Weight: 331.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2O3S |
|---|---|
| Molecular Weight | 331.19 g/mol |
| IUPAC Name | 2-bromo-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C11H11BrN2O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6,14H,1-2H3 |
| Standard InChI Key | FICDMFJBLNFMAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N-(3,4-Dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide integrates two pharmacophoric motifs:
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A 2-bromobenzenesulfonamide group, where bromine’s electron-withdrawing effects enhance electrophilic reactivity.
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A 3,4-dimethylisoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributing to hydrogen-bonding potential .
The sulfonamide bridge () links these units, creating a planar conformation stabilized by resonance between the sulfonyl group and aromatic systems. X-ray crystallography data, though unavailable for this specific compound, suggest analogous sulfonamides adopt twisted geometries due to steric hindrance between substituents.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molar mass | 331.19 g/mol | |
| CAS Registry | 153623-86-0, 195447-72-4* | |
| Density | 1.629 ± 0.06 g/cm³ | |
| Melting point | 125–126°C |
*Discrepancies in CAS numbers may reflect isomerism or naming variations.
Synthesis and Optimization
Primary Synthetic Route
The most documented method involves reacting 2-bromobenzenesulfonyl chloride with 3-amino-3,4-dimethylisoxazole in dichloromethane or acetonitrile, catalyzed by triethylamine or pyridine/DMAP (4-dimethylaminopyridine) .
Reaction Mechanism:
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Nucleophilic attack: The amine group of 3-amino-3,4-dimethylisoxazole attacks the electrophilic sulfur in the sulfonyl chloride.
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HCl elimination: Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
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Purification: Recrystallization or column chromatography isolates the product .
Table 2: Synthesis Conditions Comparison
| Condition | Method A | Method B |
|---|---|---|
| Solvent | Pyridine/DMAP | Dichloromethane |
| Temperature | 40°C | Room temperature |
| Time | 6.5 hours | 12 hours |
| Yield | 84% | 75–80% |
Method A’s higher yield (84%) under milder conditions highlights pyridine/DMAP’s efficacy as a catalyst .
Industrial Scalability Challenges
Industrial production faces hurdles:
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Cost of 3-amino-3,4-dimethylisoxazole: Limited commercial availability increases raw material expenses.
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Bromine handling: Requires specialized equipment due to toxicity and corrosion risks.
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Byproduct management: HCl gas generation necessitates scrubbers or neutralization protocols.
Physicochemical Properties
Thermal Stability
The compound decomposes at 466.3°C (predicted), with a melting point of 125–126°C, indicating moderate thermal resilience . Such stability suits solid-phase applications but may limit high-temperature reactions.
Solubility and Partitioning
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Aqueous solubility: Low (estimated <1 mg/mL at 25°C) due to hydrophobic aryl and isoxazole groups.
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LogP: Predicted ~2.8, suggesting moderate lipophilicity conducive to membrane permeation.
Spectroscopic Characteristics
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IR spectroscopy: Expected peaks at ~1350 cm⁻¹ ( asymmetric stretch) and ~1150 cm⁻¹ ( symmetric stretch).
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NMR:
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: Aromatic protons near δ 7.5–8.0 ppm; isoxazole methyl groups at δ 2.1–2.3 ppm.
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: Sulfonamide carbon at ~δ 125 ppm; brominated benzene carbons deshielded to δ 130–140 ppm.
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Biological Activity and Mechanisms
Hypothesis: Structure-Activity Relationships
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Bromine atom: Enhances binding via halogen bonding with DHPS’s hydrophobic pocket.
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Dimethylisoxazole: May resist enzymatic degradation compared to simpler heterocycles.
Anticancer Explorations
No direct studies exist, but sulfonamides like indisulam target carbonic anhydrase IX in tumors. Molecular docking simulations could assess affinity for similar oncogenic targets.
Applications and Industrial Relevance
Medicinal Chemistry
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Lead compound: Serve as a scaffold for antibacterial or antitumor agents.
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Prodrug potential: The sulfonamide group could be modified for enhanced bioavailability.
Materials Science
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Polymer additives: Sulfonamides improve thermal stability in plastics.
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Coordination chemistry: Potential ligand for transition metal catalysts due to sulfonamide’s chelating ability.
Comparison with Structural Analogues
Table 3: Analogues and Functional Differences
| Compound | Modification | Impact |
|---|---|---|
| 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide | Methoxymethyl group | Increased steric bulk, altered logP |
| 2-Chloro-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | Chlorine substitution | Reduced electronegativity |
The methoxymethyl derivative’s enhanced lipophilicity may improve blood-brain barrier penetration, warranting comparative pharmacokinetic studies.
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